molecular formula C16H21N3O2 B2711849 3-[(2,4-Dimethylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione CAS No. 2103605-79-2

3-[(2,4-Dimethylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2711849
CAS No.: 2103605-79-2
M. Wt: 287.363
InChI Key: UZBYLAPLYIUTQQ-UHFFFAOYSA-N
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Description

3-[(2,4-Dimethylphenyl)methyl]-1,3,7-triazaspiro[45]decane-2,4-dione is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dimethylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction. One common starting material is 4-methoxycyclohexan-1-one, which undergoes a series of reactions to form the desired spirocyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. The process may include steps such as hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation. These methods are designed to be cost-effective and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2,4-Dimethylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(2,4-Dimethylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-Dimethylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione is unique due to its specific spirocyclic structure, which imparts distinctive chemical and biological properties. This makes it valuable for various applications in research and industry, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[(2,4-dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-4-5-13(12(2)8-11)9-19-14(20)16(18-15(19)21)6-3-7-17-10-16/h4-5,8,17H,3,6-7,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBYLAPLYIUTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C(=O)C3(CCCNC3)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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